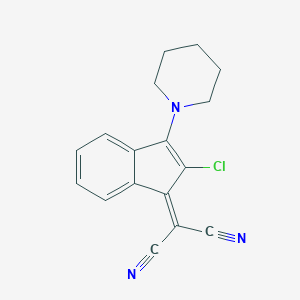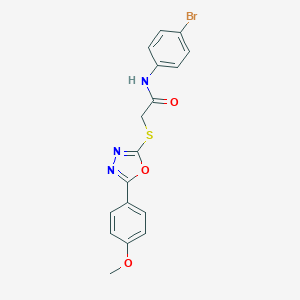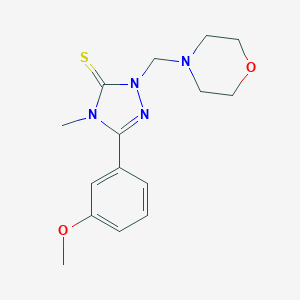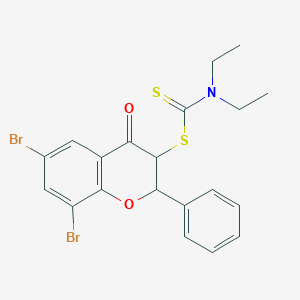![molecular formula C18H19N3O2 B394479 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B394479.png)
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and pyridinyl groups, as well as a phenyl ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the hydroxy, methyl, and pyridinyl substituents. The final step involves the attachment of the phenyl ethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The pyridinyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ethanone moiety may produce an alcohol.
科学的研究の応用
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Pyridinyl Compounds: Molecules containing pyridinyl groups with varying functional groups.
Phenyl Ethanone Derivatives: Compounds with phenyl ethanone moieties and different substituents.
Uniqueness
3-methyl-1-[(4-methylphenyl)acetyl]-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4g/mol |
IUPAC名 |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C18H19N3O2/c1-13-5-7-15(8-6-13)10-17(22)21-18(23,11-14(2)20-21)16-4-3-9-19-12-16/h3-9,12,23H,10-11H2,1-2H3 |
InChIキー |
VXINZSUGKXKAJC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C |
正規SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,6-dichlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394398.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol](/img/structure/B394399.png)
![4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B394401.png)

![ETHYL (2E)-2-({3-IODO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394405.png)
![N-benzyl-2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B394406.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B394408.png)

![4a,5,6,7,8,9,10,11,12,13,14,14a-Dodecahydrocyclododeca[b][1,3]dithiolo[4,5-e][1,4]dithiine-2-thione](/img/structure/B394411.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B394413.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B394415.png)
![1-(2-Methoxyphenyl)-4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazine](/img/structure/B394417.png)
